N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-8-9-15(13(2)10-12)17-20-21-18(23-17)19-16(22)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJCJBIMQOQCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,4-dimethylbenzohydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the synthesis of polymers and materials with specific properties, such as conductivity or fluorescence.
Agrochemicals: It can be used as a precursor for the synthesis of pesticides and herbicides, providing protection against various pests and weeds.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical properties of "N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide" with analogous compounds:
Key Observations :
- The target compound lacks sulfur-based functional groups (e.g., sulfanyl or sulfonyl) present in analogs , which may reduce its polarity and aqueous solubility compared to sulfanyl-containing derivatives.
- The 2,4-dimethylphenyl group is shared with Compounds 7e and 8a, suggesting a common strategy to enhance lipophilicity and metabolic stability .
Spectroscopic Characterization
- IR Spectroscopy : The target compound’s acetamide group would exhibit N–H stretching (~3300 cm⁻¹) and C=O stretching (~1650 cm⁻¹), consistent with acetamide derivatives in .
- NMR : The 2,4-dimethylphenyl group would produce distinct aromatic proton signals (δ 6.8–7.2 ppm) and methyl resonances (δ 2.2–2.5 ppm), as seen in analogs .
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an oxadiazole ring and a phenylacetamide moiety. The molecular formula is , with a molecular weight of 399.43 g/mol. Its structural components contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O4 |
| Molecular Weight | 399.43 g/mol |
| CAS Number | 891113-13-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often require specific temperatures and solvents to optimize yield and purity.
Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing its potential in several therapeutic areas:
Antiviral Activity
Research has indicated that oxadiazole derivatives exhibit antiviral properties. For instance, compounds similar to this compound have shown effectiveness against dengue virus polymerase inhibitors with submicromolar activity against various serotypes .
Antibacterial Activity
Studies have demonstrated that derivatives of phenylacetamide can possess significant antibacterial properties. For example, related compounds have shown promising results against bacteria such as Xanthomonas oryzae and Xanthomonas axonopodis, with effective concentrations lower than those of standard treatments .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The oxadiazole moiety may inhibit specific enzymes related to viral replication or bacterial growth.
- Receptor Modulation : Interaction with cellular receptors could influence signaling pathways critical for cell survival and proliferation.
Case Studies
Several studies have highlighted the effectiveness of this compound and its analogs:
- Antiviral Evaluation : A study conducted on a series of oxadiazole derivatives revealed their potential as non-nucleoside inhibitors for dengue virus polymerase. The most potent analogs displayed significant antiviral activity in vitro .
- Antibacterial Assessment : In vitro tests on phenylacetamide derivatives showed effective antibacterial activity against multiple strains of bacteria. The minimum effective concentration (EC50) for certain derivatives was found to be significantly lower than established antibiotics .
- Nematicidal Activity : Some derivatives have also been evaluated for their nematicidal properties against Meloidogyne incognita, demonstrating high mortality rates at specific concentrations .
Q & A
Basic: What are the established synthetic routes for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide, and what critical parameters optimize yield?
The synthesis typically involves multi-step protocols, leveraging nucleophilic substitution and cyclization reactions. A common approach includes:
- Step 1 : Preparation of the oxadiazole core via cyclization of substituted hydrazides or thiosemicarbazides under acidic conditions (e.g., POCl₃ at 90°C, as in thiadiazole syntheses ).
- Step 2 : Functionalization of the oxadiazole with a 2,4-dimethylphenyl group using coupling agents like pyridine/zeolite catalysts, followed by acetylation with phenylacetic acid derivatives .
- Critical parameters :
- Reaction time : Reflux durations of 5–7 hours are standard for cyclization steps .
- Catalysts : Zeolite (Y-H) and pyridine enhance reaction efficiency in acetylation steps .
- Purification : Ethanol recrystallization or ethyl acetate extraction ensures purity (>90% yield reported in analogous syntheses) .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Structural validation employs:
- Spectroscopy :
- Chromatography : TLC with hexane:ethyl acetate (9:1) monitors reaction progress and purity .
Advanced: How do structural modifications in the oxadiazole ring influence bioactivity?
The oxadiazole ring’s electronic and steric properties dictate interactions with biological targets:
- Electron-withdrawing groups (e.g., chloro, nitro) enhance antimicrobial activity by increasing electrophilicity, as seen in analogs with MIC values of 12.5 µg/mL against S. aureus .
- Lipophilic substituents (e.g., 2,4-dimethylphenyl) improve membrane permeability, correlating with antitumor activity (IC₅₀ = 8.2 µM in MCF-7 cells) .
- Thioether linkages in analogs increase LOX inhibition (IC₅₀ = 0.84 µM) by facilitating metal coordination in enzyme active sites .
Advanced: What analytical strategies resolve contradictions in reported biological activities?
Discrepancies in bioactivity data (e.g., variable IC₅₀ values) can arise from:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or solvent polarity (DMSO vs. PBS) alter compound solubility and bioavailability .
- Structural analogs : Subtle changes, like replacing 4-chlorophenyl with 2,4-dimethylphenyl, modulate target affinity. Computational docking (e.g., AutoDock Vina) can predict binding modes to reconcile activity trends .
- Data normalization : Use of standardized positive controls (e.g., doxorubicin for cytotoxicity) ensures cross-study comparability .
Advanced: What methodologies elucidate the compound’s mechanism of action in anticancer studies?
Mechanistic insights are gained through:
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) reveals caspase-3 activation (e.g., 2.5-fold increase in treated cells) .
- ROS detection : Fluorescent probes (DCFH-DA) quantify oxidative stress induction (e.g., 1.8-fold ROS elevation at 10 µM) .
- Protein binding studies : Surface plasmon resonance (SPR) identifies interactions with tubulin (KD = 4.3 nM) or topoisomerase II .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers without surfactants due to low solubility (<0.1 mg/mL) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
SAR strategies include:
- Substituent scanning : Systematic replacement of 2,4-dimethylphenyl with halogens or methoxy groups to map steric/electronic effects .
- Bioisosteric replacements : Swapping oxadiazole with thiadiazole improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours in liver microsomes) .
- Fragment-based design : Hybridizing with quinazolinone cores enhances dual kinase inhibition (e.g., EGFR/VEGFR2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
